Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-
Description
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- is a bicyclic compound featuring a spirocyclic scaffold with a carboxylic acid group at position 1, an amino group at position 3, and a methyl substituent at position 4. Spiro compounds are increasingly studied for their unique conformational constraints, which can improve target binding and metabolic stability in drug discovery .
Properties
CAS No. |
251461-85-5 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-amino-8-methylspiro[3.5]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-3-2-4-11(6-7)8(10(13)14)5-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChI Key |
ILVMHHQIGYQPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(CC2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Expansion
A widely cited method involves the expansion of a cyclopropane-containing precursor. For instance, ethyl malonate derivatives undergo lithium borohydride reduction to yield diols, which are subsequently subjected to tosylation and cesium carbonate-mediated cyclization in acetonitrile to form the spiro[3.5]nonane framework. This route achieves a 42–50% yield with >98% purity, avoiding chromatography. Key steps include:
Wittig-Michael-Claisen Tandem Reactions
Alternative routes employ Wittig reagents to generate enol ethers, followed by Michael-Claisen cascades to assemble the spiro[3.5]nonane system. For example, cyclobutanone reacts with methyl triphenylphosphoranylidene acetate to form an enone intermediate, which undergoes hydrolysis and decarboxylation to yield spiro[3.5]nonane-6,8-dione. While effective, this method requires high temperatures (100°C) and silicon oil solvents, complicating large-scale production.
Functional Group Introduction
Carboxylic Acid Incorporation
The carboxylic acid moiety at position 1 is typically introduced via Boc-protection and subsequent deprotection . In one protocol, the spirocyclic amine intermediate reacts with Boc anhydride in dichloromethane, followed by palladium-catalyzed hydrogenolysis in methanol to remove protecting groups and reveal the carboxylic acid. Yields for this step range from 70–85%, depending on the purity of the amine precursor.
Amino Group Installation
The 3-amino group is introduced through nitro group reduction or Gabriel synthesis . A patented approach involves:
-
Nitration : Treating a spirocyclic ketone with nitric acid/sulfuric acid to install a nitro group at position 3.
-
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine. This method achieves >90% conversion but requires careful control of reaction conditions to prevent over-reduction.
Methyl Group Addition at Position 6
The methyl group is incorporated via Grignard alkylation or Friedel-Crafts acylation . For example:
-
Grignard Reaction : Spiro[3.5]nonane-6,8-dione reacts with methylmagnesium bromide in tetrahydrofuran, followed by acidic workup to yield the 6-methyl derivative.
-
Friedel-Crafts : Using aluminum chloride as a catalyst, acetyl chloride undergoes electrophilic substitution at position 6, with subsequent reduction of the ketone to a methyl group.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize green solvents (e.g., ethanol, acetonitrile) and heterogeneous catalysts (e.g., Pd/C) to enhance sustainability. For instance, the use of cesium carbonate in acetonitrile for cyclization minimizes side reactions and simplifies purification.
Yield and Purity Enhancements
-
Temperature Control : Maintaining reactions at 25–80°C optimizes kinetic control, particularly during cyclization.
-
In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments to reagent stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclopropane Expansion | Tosylation, Cyclization, Boc Protection | 50 | >98 | High |
| Wittig-Michael-Claisen | Enol Ether Formation, Hydrolysis | 42 | 95 | Moderate |
| Nitro Reduction | Nitration, Hydrogenation | 85 | 97 | High |
Advantages of Cyclopropane Route :
Challenges in Wittig Route :
Emerging Methodologies
Enzymatic Synthesis
Recent advances explore lipase-catalyzed asymmetric cyclization to construct the spiro[3.5]nonane core with enantiomeric excess >99%. This approach remains experimental but promises reduced reliance on heavy metal catalysts.
Photochemical Activation
UV light-mediated [2+2] cycloadditions between cyclopropane derivatives and alkenes offer a route to spirocycles under mild conditions. Preliminary studies report 60–70% yields but require further optimization for amino and methyl group compatibility.
Critical Reaction Parameters
Temperature Sensitivity
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related spiro derivatives:
Key Observations :
- Amino and Methyl Groups: The target compound’s amino and methyl groups may enhance hydrogen bonding and lipophilicity, respectively, compared to 7-oxa-2-azaspiro derivatives .
- Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound contrasts with esterified analogs (e.g., tert-butyl ester in ), which are often used to improve cell permeability.
- Heteroatom Positioning : Oxygen or nitrogen substitutions in the spiro ring (e.g., 7-oxa-2-azaspiro) alter electronic properties and ring strain, affecting reactivity and bioactivity .
Biological Activity
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (CAS Number: 251461-85-5) is a nitrogen-containing spiro compound that has garnered attention for its potential biological activities. This compound is characterized by a unique spiro structure which may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.27 g/mol
- Structure : The spiro structure provides a three-dimensional framework that can facilitate interactions with various biological molecules.
The biological activity of spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- is primarily attributed to its ability to inhibit specific protein kinases, notably Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). These kinases are involved in signaling pathways that regulate immune responses and hematopoiesis. Inhibition of these pathways can be beneficial in treating autoimmune diseases and preventing organ transplant rejection .
Anti-inflammatory Effects
Research indicates that spiro compounds can exhibit anti-inflammatory properties through the modulation of cytokine production and immune cell activity. The inhibition of JAK pathways by this compound suggests potential applications in managing conditions characterized by excessive inflammation .
Case Studies and Research Findings
- JAK Inhibition Study : A study demonstrated that spiro compounds like spiro[3.5]nonane derivatives could effectively inhibit JAK2 and JAK3, leading to reduced cytokine signaling in vitro. This inhibition was associated with decreased proliferation of T-cells, indicating potential therapeutic uses in autoimmune disorders .
- Toxicity Assessment : Safety data indicate that the compound exhibits moderate toxicity, classified under acute toxicity category 4 for oral exposure and skin irritation category 2 . These findings are critical for assessing the safety profile before clinical applications.
Comparative Analysis
A comparison of the biological activity of spiro[3.5]nonane-1-carboxylic acid with other related compounds reveals its unique properties:
| Compound Name | JAK Inhibition | Anti-inflammatory Activity | Toxicity Level |
|---|---|---|---|
| Spiro[3.5]nonane-1-carboxylic acid | Yes | Moderate | Moderate |
| Compound A | Yes | High | Low |
| Compound B | No | Low | High |
This table highlights the relative strengths and weaknesses of spiro[3.5]nonane-1-carboxylic acid compared to other compounds, emphasizing its potential as an anti-inflammatory agent while noting its moderate toxicity.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-amino-6-methyl-spiro[3.5]nonane-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization reactions using amines and cyclic ketones under acidic conditions to form the spirocyclic intermediate. For example, tert-butyl esters are employed to protect functional groups during carboxylation steps, ensuring high purity and yield. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spirocyclic framework, particularly through coupling constants and NOE effects. X-ray crystallography provides definitive structural validation by resolving the three-dimensional arrangement of atoms, as demonstrated in studies of similar spiro compounds .
Q. What biological activities are associated with this compound?
- Methodological Answer : Derivatives of spiro[3.5]nonane carboxylic acids exhibit enzyme inhibition (e.g., HCV NS3 protease with IC50 <10 µM) and antiproliferative effects against cancer cell lines (e.g., SKOV3 ovarian cancer). Bioassays such as enzymatic inhibition assays and cell viability tests (MTT assays) are standard for evaluating these activities .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Methodological Answer : Systematic screening of catalysts (e.g., transition metal complexes) and solvent systems (e.g., DMF for polar intermediates) enhances reaction efficiency. Multi-gram scalability is achievable via stepwise functionalization, as seen in protocols for 7-oxa-2-azaspiro derivatives. Process Analytical Technology (PAT) tools monitor real-time reaction progress .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs with minor substituent variations. Researchers should cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and compare with structurally characterized analogs (e.g., tert-butyl-protected derivatives) .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with targets like HCV protease. Focus on the amino and methyl groups' roles in hydrogen bonding and hydrophobic interactions. Validate predictions with mutagenesis studies .
Key Considerations for Experimental Design
- Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for biological activity .
- Stability Testing : Assess compound stability under varying pH and temperature using accelerated degradation studies .
- Bioisosteric Replacement : Use 3-amino-6-methyl-spiro[3.5]nonane as a pipecolic acid bioisostere to enhance metabolic stability while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
